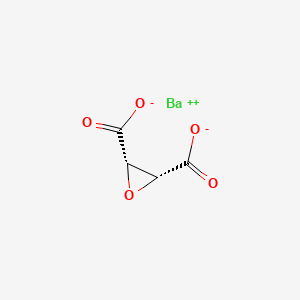

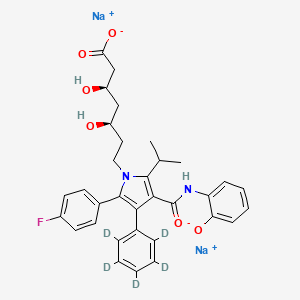

Barium (2R,3S)-oxirane-2,3-dicarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Barium (2R,3S)-oxirane-2,3-dicarboxylate, also known as barium oxalate, is an organic compound containing barium, carbon, hydrogen, and oxygen. It is a white, odorless, and tasteless solid that is insoluble in water. Barium oxalate is a common reagent used in the synthesis of various compounds and is also used in several scientific applications. In

Applications De Recherche Scientifique

Flame Retardancy in Polymers

Barium cis-epoxy-Succinate has been utilized in enhancing the flame retardancy of polymers, particularly epoxy resins. When combined with intumescent flame retardants (IFR), it significantly improves the limiting oxygen index (LOI) value, which is a measure of the flammability of materials . The compound helps in forming a char layer on the polymer surface during combustion, thereby protecting the underlying material from fire.

Organometallic Chemistry

As an organometallic compound, Barium cis-epoxy-Succinate serves as a reagent, catalyst, and precursor material in various chemical reactions . Its applications span across thin film deposition, industrial chemistry, pharmaceuticals, and LED manufacturing, where it plays a crucial role in the synthesis and processing of materials.

Epoxy Resin Modification

The compound is involved in the modification of epoxy resins to improve their mechanical properties, electrical insulation, heat resistance, and corrosion resistance . This makes the modified resins suitable for a wide range of industrial applications, including coatings, electronic and electrical industries, handicrafts, and photoelectric industries.

Environmental Applications

Barium cis-epoxy-Succinate can be used in environmental applications, such as the development of bioplastics that can absorb phosphate from water and be utilized as fertilizers . This aligns with the growing demand for environmentally friendly materials and sustainable practices in material production.

Medical Research

In medical research, derivatives of Barium cis-epoxy-Succinate could potentially be explored for the prevention and treatment of certain diseases . While the direct applications of the compound in medicine are not yet well-established, its derivatives and related compounds show promise in therapeutic contexts.

Dielectric Property Studies

The dielectric properties of materials are crucial for electronic applications. Barium cis-epoxy-Succinate has been studied for its potential impact on the dielectric properties of materials, which could lead to advancements in electronic components and devices .

Advanced Material Synthesis

The compound’s role in advanced material synthesis is significant, particularly in the creation of new materials with desired properties for high-tech applications . Researchers utilize Barium cis-epoxy-Succinate in the synthesis process to tailor materials for specific functions.

Analytical Chemistry

In analytical chemistry, Barium cis-epoxy-Succinate may be used as a standard or reference material in various chemical analyses . Its well-defined properties and stability make it suitable for calibrating instruments and validating analytical methods.

Mécanisme D'action

Target of Action

The primary target of Barium cis-epoxy-Succinate is the Succinate Receptor 1 (SUCNR1) . SUCNR1, also known as GPR91, is a G-protein coupled receptor that senses extracellular succinate, a metabolic stress signal .

Mode of Action

Barium cis-epoxy-Succinate interacts with SUCNR1 in a similar manner to succinate . The receptor attracts and binds succinate through a cluster of arginines around transmembrane segment VI . These arginines constitute two low-energy succinate binding sites . SUCNR1 is activated by the simultaneous binding of two succinates at high concentrations .

Biochemical Pathways

The activation of SUCNR1 by Barium cis-epoxy-Succinate affects several biochemical pathways. This process is crucial for the selective activation of SUCNR1 by high local succinate concentrations .

Pharmacokinetics

It is known that the compound is a solid at room temperature, soluble in aqueous acid and dilute hydrochloric acid, and has a melting point greater than 290°c .

Result of Action

The activation of SUCNR1 by Barium cis-epoxy-Succinate leads to various molecular and cellular effects. For instance, in primary human M2 macrophages, physiological concentrations of extracellular succinate act through SUCNR1-activated Gq signaling to efficiently regulate transcription of immune function genes . This regulation hyperpolarizes their M2 versus M1 phenotype .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Barium cis-epoxy-Succinate. For instance, the presence of barium in the environment can lead to different health conditions, especially among those chronically exposed to low to moderate doses

Orientations Futures

Propriétés

IUPAC Name |

barium(2+);(2S,3R)-oxirane-2,3-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O5.Ba/c5-3(6)1-2(9-1)4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+2/p-2/t1-,2+; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCTAFAUQSARSPC-NUGIMEKKSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(O1)C(=O)[O-])C(=O)[O-].[Ba+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]1([C@H](O1)C(=O)[O-])C(=O)[O-].[Ba+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BaO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676226 |

Source

|

| Record name | Barium (2R,3S)-oxirane-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36170-34-0 |

Source

|

| Record name | Barium (2R,3S)-oxirane-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Acetamido-2-deoxy-N-[N-(benzyloxycarbonyl)-epsilon-aminocaproyl]-beta-D-glucopyranosylamine](/img/structure/B561932.png)

![(3,3,4,4,4-d5)-(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-[4-hydroxyphenyl]-2-phenyl-1-butene](/img/structure/B561947.png)

![Methyl 4-[N-Allyl-N-(2-methoxycarbonylethyl)]aminobutyrate](/img/structure/B561954.png)